2-{[4-(4-methoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
Description
This compound is a triazole-thioacetamide derivative characterized by a 1,2,4-triazole core substituted at the 3-position with a sulfanyl group linked to an acetamide moiety. Key structural features include:
- 4-(4-Methoxyphenyl) at position 4 of the triazole ring, contributing electron-donating properties.
- 5-[(1-Methyl-1H-pyrrol-2-yl)methyl] at position 5, introducing a heteroaromatic pyrrole group that may enhance lipophilicity and receptor interactions.
- N-(1,3-Thiazol-2-yl)acetamide, a thiazole-containing side chain known for its role in bioactive molecules .
Synthetic routes for analogous compounds involve multi-step protocols, such as refluxing with catalysts like pyridine and zeolite (Y-H) to form triazole-thioacetamide linkages .
Properties
IUPAC Name |
2-[[4-(4-methoxyphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2S2/c1-25-10-3-4-15(25)12-17-23-24-20(26(17)14-5-7-16(28-2)8-6-14)30-13-18(27)22-19-21-9-11-29-19/h3-11H,12-13H2,1-2H3,(H,21,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITSTIPWJHPELT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CC2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[4-(4-methoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. The synthetic route may include the formation of the triazole ring through cyclization reactions, followed by the introduction of the methoxyphenyl and pyrrole groups via substitution reactions. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, utilizing catalysts and controlled reaction conditions to facilitate the process.
Chemical Reactions Analysis
Potential Reaction Pathways Based on Structural Motifs
The compound contains multiple reactive groups:
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Thioether linkage (–S–) in the sulfanylacetamide moiety
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Triazole ring with substituted aryl and alkyl groups
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Thiazole ring as an amide substituent
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Methoxyphenyl and N-methylpyrrole substituents
Expected Reactions
| Reaction Type | Target Site | Possible Reagents/Conditions |
|---|---|---|
| Oxidation | Thioether (–S–) | H₂O₂, KMnO₄, or O₃ |
| Nucleophilic Substitution | Triazole C–H positions | Alkyl halides, amines, or thiols |
| Electrophilic Aromatic Substitution | Methoxyphenyl ring | HNO₃/H₂SO₄ (nitration), halogens |
| Reduction | Triazole or thiazole rings | NaBH₄, LiAlH₄, or catalytic hydrogenation |
Limitations in Available Data
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No direct experimental studies on this compound were identified in the reviewed sources ( ).
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Structural analogs (e.g., triazole-thiazole hybrids) suggest reactivity at sulfur and nitrogen sites, but extrapolation risks inaccuracies .
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Synthetic routes for similar compounds emphasize cyclization and coupling reactions but lack post-synthetic modification data .
Recommendations for Further Research
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Experimental Studies :
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Conduct oxidation/reduction trials to characterize sulfur and heterocycle stability.
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Explore cross-coupling reactions (e.g., Suzuki-Miyaura) at the methoxyphenyl group.
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Computational Modeling :
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Use DFT calculations to predict sites for electrophilic/nucleophilic attack.
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Database Screening :
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Query PubChem, Reaxys, or SciFinder for unpublished datasets.
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Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing triazole and thiazole rings exhibit significant antimicrobial properties. The presence of the triazole moiety is particularly important as it has been associated with antifungal activity against various strains of fungi. Studies have shown that derivatives similar to this compound can inhibit the growth of pathogenic fungi and bacteria, making them suitable candidates for developing new antimicrobial agents .
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Triazole derivatives have been reported to interfere with cancer cell proliferation and induce apoptosis in various cancer types. Investigations into similar compounds have demonstrated their ability to target specific pathways involved in tumor growth and metastasis .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Compounds with thiazole and triazole structures have been studied for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes, suggesting that this compound may also possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases .
Pesticidal Activity
The unique structure of 2-{[4-(4-methoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide may confer pesticidal properties. Similar compounds have shown effectiveness against agricultural pests and pathogens, making them potential candidates for developing new pesticides that are less harmful to the environment compared to conventional chemicals .
Several studies have explored the biological activities of similar compounds:
- Antifungal Activity : A study evaluated a series of triazole derivatives against Candida species, demonstrating significant antifungal effects comparable to existing treatments .
- Anticancer Research : Research on thiazole-containing compounds revealed their ability to inhibit cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), indicating potential for further development in oncology .
- Pesticidal Efficacy : Field studies on triazole-based pesticides showed effective control over aphid populations while maintaining safety profiles for beneficial insects .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and thiazole rings can form hydrogen bonds and π-π interactions with target proteins, influencing their activity. The methoxyphenyl group may enhance the compound’s binding affinity through hydrophobic interactions, while the pyrrole moiety can participate in electron-donating interactions, modulating the compound’s overall effect.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating Groups : The 4-methoxyphenyl group in the target compound may improve solubility compared to 4-methylphenyl derivatives .
- Heteroaromatic Substitutions : Pyrrole and thiophene at position 5 influence π-π stacking and binding affinity; pyrrole’s nitrogen may enhance hydrogen bonding .
- Acetamide Tail : Thiazole rings (as in the target compound) are associated with antimicrobial and anticancer activities, whereas phenyl groups (e.g., 4-fluorophenyl in ) often modulate pharmacokinetics .
Key Findings :
- Anti-Inflammatory Potential: The target compound’s thiazole and methoxyphenyl groups may synergize for anti-inflammatory effects, akin to furan-substituted triazoles in .
- Antiproliferative Activity : Hydroxyacetamide-triazole hybrids (FP1-12) show IC50 values <10 μM, suggesting the target compound’s thiazole tail could enhance cytotoxicity .
Physicochemical Properties
- NMR Data : Similar compounds exhibit characteristic shifts for triazole protons (δ 7.8–8.2 ppm) and thioether linkages (δ 3.5–4.0 ppm) .
- Solubility : Methoxy groups improve aqueous solubility compared to halogenated analogues (e.g., 4-chlorophenyl in ).
- Stability : Thioether bonds in triazoles are generally stable under physiological conditions, as seen in .
Biological Activity
The compound 2-{[4-(4-methoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a complex molecule that incorporates multiple pharmacologically relevant moieties. This article aims to provide a comprehensive overview of its biological activities, focusing on its potential therapeutic applications, particularly in oncology and other medical fields.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 300.38 g/mol. The structure features a triazole ring, a thiazole moiety, and a methoxyphenyl group, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C15H16N4OS |
| Molecular Weight | 300.38 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Assay
In a study published in ACS Omega, the compound was evaluated for its cytotoxic effects using MTT assays. The results indicated an IC50 value of approximately 20 µM for A549 cells and 25 µM for HeLa cells, suggesting moderate potency compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research has shown that it possesses activity against both bacterial and fungal strains. The presence of the thiazole and triazole rings is believed to enhance its interaction with microbial enzymes, leading to inhibition of growth.
Table 2: Antimicrobial Efficacy
| Microbial Strain | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | |
| Escherichia coli | High Inhibition | |
| Candida albicans | Moderate Inhibition |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the methoxy group on the phenyl ring is thought to enhance lipophilicity and improve cellular uptake, which may contribute to its anticancer and antimicrobial activities .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells.
- Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation and survival.
- Disruption of Cellular Metabolism : Similar compounds have been noted to interfere with mitochondrial function, leading to decreased ATP production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
